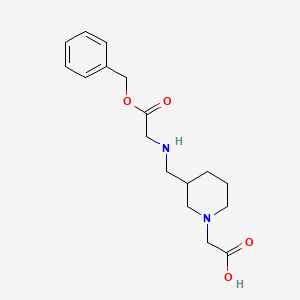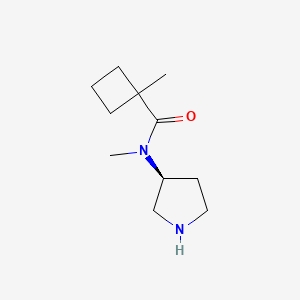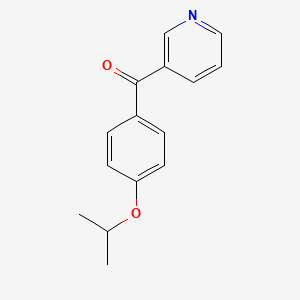![molecular formula C10H16F3N B12991305 (4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine](/img/structure/B12991305.png)
(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-(Trifluoromethyl)bicyclo[222]octan-1-yl)methanamine is a chemical compound characterized by the presence of a trifluoromethyl group attached to a bicyclo[222]octane framework, with a methanamine group at the 1-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine typically involves the introduction of the trifluoromethyl group onto the bicyclo[2.2.2]octane framework, followed by the attachment of the methanamine group. One common method involves the use of trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents like dichloromethane or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and efficiency. This can include continuous flow reactors and advanced purification techniques to ensure the purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives .
Applications De Recherche Scientifique
(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential pharmaceutical applications.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of (4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of biological molecules. The methanamine group can form hydrogen bonds and electrostatic interactions with target proteins, influencing their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)amine: Similar structure but without the methylene bridge.
Uniqueness
The presence of both the trifluoromethyl group and the methanamine group in (4-(Trifluoromethyl)bicyclo[2.2.2]octan-1-yl)methanamine makes it unique compared to its analogs. This combination can result in distinct chemical and biological properties, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C10H16F3N |
|---|---|
Poids moléculaire |
207.24 g/mol |
Nom IUPAC |
[4-(trifluoromethyl)-1-bicyclo[2.2.2]octanyl]methanamine |
InChI |
InChI=1S/C10H16F3N/c11-10(12,13)9-4-1-8(7-14,2-5-9)3-6-9/h1-7,14H2 |
Clé InChI |
OEBUWIWEOKGLDV-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(CCC1(CC2)CN)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


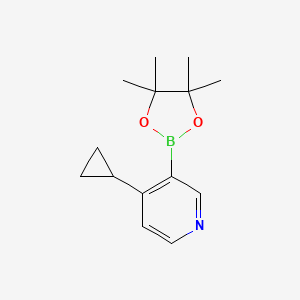
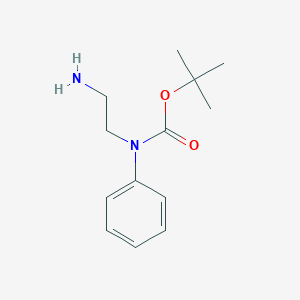
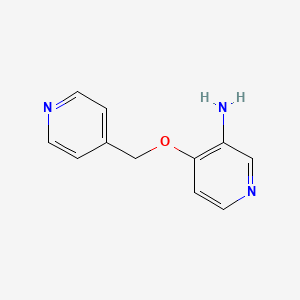
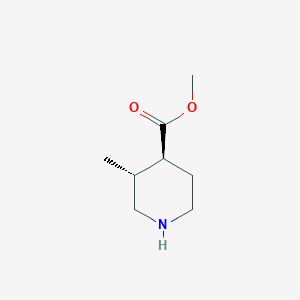
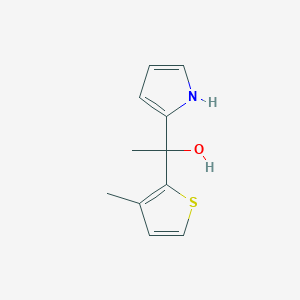
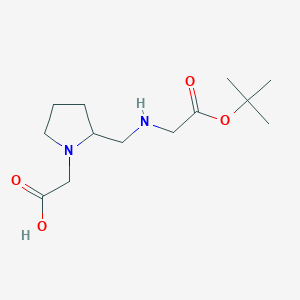
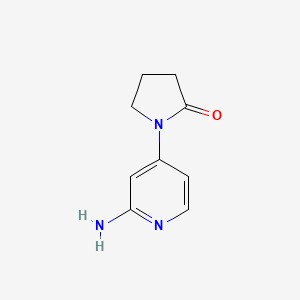
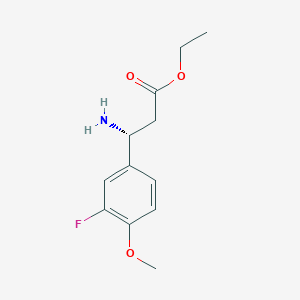
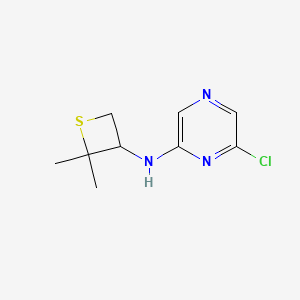
![1-Oxo-2,4a,9,9a-tetrahydro-1H-pyrido[3,4-b]indole-6-carboxylic acid](/img/structure/B12991274.png)

